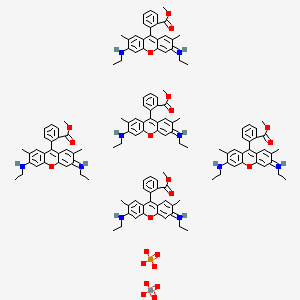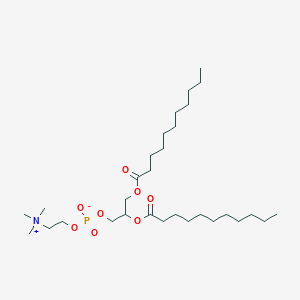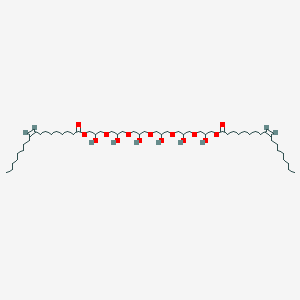
4-(4-Phenylbutoxy)benzoesäure
Übersicht
Beschreibung
4-(4-phenylbutoxy)benzoic acid is an important chemical intermediate for the synthesis of pranlukast . It is a white crystal that is practically insoluble in water but can be dissolved in organic solvents such as ethanol .
Synthesis Analysis
The synthesis of 4-(4-phenylbutoxy)benzoic acid involves a four-step reaction. The raw material used is 4-chloro-1-butanol .Molecular Structure Analysis
The molecular formula of 4-(4-phenylbutoxy)benzoic acid is C17H18O3 . The average mass is 270.323 Da and the monoisotopic mass is 270.125580 Da .Chemical Reactions Analysis
4-(4-phenylbutoxy)benzoic acid is combined with 8-amino-4-oxo Substitute-2-(5-1H-tetrazolyl)-4H-1-benzopyran in a dichloromethane system, with pyridine as an acid-binding agent, to undergo an acylation reaction to produce pranlukast .Physical And Chemical Properties Analysis
4-(4-phenylbutoxy)benzoic acid has a melting point of 129.0 to 133.0 °C and a boiling point of 454.3±28.0 °C . Its density is 1.144±0.06 g/cm3 . It is practically insoluble in water but can be dissolved in organic solvents such as ethanol .Wissenschaftliche Forschungsanwendungen
Pharmazeutisches Zwischenprodukt
4-(4-Phenylbutoxy)benzoesäure: ist ein wichtiges Zwischenprodukt bei der Synthese von Pranlukast, einem Medikament gegen Asthma . Es wird verwendet, um das Benzopyransystem zu erzeugen, das für die biologische Aktivität des Medikaments entscheidend ist.
Organische Synthese
Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere bei der Herstellung komplexer Moleküle. Ihre Phenylbutoxy-Einheit kann verwendet werden, um eine Phenylgruppe in ein Benzoesäure-Gerüst einzuführen, was ein häufiges strukturelles Motiv in der organischen Chemie ist .
Materialwissenschaft
In der Materialwissenschaft kann This compound verwendet werden, um die Eigenschaften von Polymeren zu modifizieren. Durch die Einarbeitung in Polymerketten können Forscher die thermischen, mechanischen und chemischen Eigenschaften des Materials verändern .
Katalyse
Die Verbindung hat potenzielle Anwendungen in der Katalyse. Ihre Struktur könnte verwendet werden, um neue Katalysatoren zu entwickeln, die verschiedene chemische Reaktionen wie Veresterungs- oder Amidierungsvorgänge erleichtern .
Analytische Chemie
Mit ihrer klar definierten Struktur und ihren Eigenschaften kann This compound in der analytischen Chemie als Standard verwendet werden, um Instrumente zu kalibrieren oder analytische Methoden zu validieren .
Oberflächenchemie
Sie kann in der Oberflächenchemie angewendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Dies könnte besonders nützlich sein, um hydrophobe oder hydrophile Oberflächen zu erzeugen, abhängig von der Anwendung .
Nanotechnologie
In der Nanotechnologie könnte This compound verwendet werden, um Nanopartikel mit bestimmten Eigenschaften zu synthetisieren oder Nanopartikel-Suspensionen zu stabilisieren .
Umweltwissenschaften
Schließlich könnte diese Verbindung in den Umweltwissenschaften verwendet werden, um den Abbau ähnlicher organischer Verbindungen in der Umwelt zu untersuchen oder neue Methoden zur Sanierung von Umweltverschmutzung zu entwickeln .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-phenylbutoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c18-17(19)15-9-11-16(12-10-15)20-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCWFMQMZZPALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453146 | |
| Record name | 4-(4-phenylbutoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30131-16-9 | |
| Record name | 4-(4-phenylbutoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Phenylbutoxy)benzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic approaches for producing 4-(4-Phenylbutoxy)benzoic acid?
A1: Two main synthetic routes are described in the provided research:
- Route 1 []: This method utilizes tetrahydrofuran as the starting material. It involves a four-step process: ring-opening of tetrahydrofuran, Friedel-Crafts alkylation with benzene, bromination, and finally, etherification with 4-hydroxybenzoic acid to yield 4-(4-Phenylbutoxy)benzoic acid. This route achieves an overall yield of 24.7% based on tetrahydrofuran.
- Route 2 []: This approach starts with β-bromophenylethane and involves a Grignard reaction, addition to ethylene oxide, mesylation, substitution, and hydrolysis to obtain the final product. This method claims advantages such as readily available and inexpensive starting materials, a shorter synthetic route, high purity, and good yield, making it suitable for industrial production.
Q2: What factors influence the yield of 4-(4-Phenylbutoxy)benzoic acid synthesis?
A2: [] highlights the impact of reaction conditions on the yield of 4-(4-Phenylbutoxy)benzoic acid. Optimization of parameters such as temperature and reaction time is crucial. For instance, during the Friedel-Crafts alkylation step using chloroform as the solvent and aluminum chloride as the catalyst, specific temperature and time conditions were found to maximize the yield to over 54% with a product purity exceeding 99.5%.
Q3: What is the role of 4-(4-Phenylbutoxy)benzoic acid in the synthesis of Pranlukast?
A3: [] describes 4-(4-Phenylbutoxy)benzoic acid as a crucial intermediate in Pranlukast synthesis. It reacts with 3-amino-2-hydroxyacetophenone to form an amide intermediate, which then undergoes cyclization in the presence of 1H-tetrazol-5-ethyl formate to yield the final Pranlukast molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1589301.png)











